4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile
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Overview
Description
4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the pyrrole ring, along with a carbonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:
Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of pyrrole: The 4-chlorobenzoyl chloride is then reacted with pyrrole in the presence of a base such as triethylamine (TEA) to form 4-(4-chlorobenzoyl)pyrrole.
Introduction of the carbonitrile group: The final step involves the reaction of 4-(4-chlorobenzoyl)pyrrole with a suitable nitrile source, such as cyanogen bromide (BrCN), under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The exact pathways can vary depending on the specific application, but common pathways include those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoyl chloride: A precursor in the synthesis of 4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile.
4-chlorobenzyl chloride: Another chlorinated benzoyl derivative with different reactivity and applications.
4-chlorobenzoic acid: A related compound with a carboxylic acid group instead of the carbonitrile group.
Uniqueness
This compound is unique due to the combination of the 4-chlorobenzoyl and carbonitrile groups attached to the pyrrole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-1H-pyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-10-3-1-8(2-4-10)12(16)9-5-11(6-14)15-7-9/h1-5,7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKYFCKCUKHXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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